Tipranavirbeta-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Tipranavir bêta-D-glucuronide est un métabolite du Tipranavir, un inhibiteur de protéase non peptidique utilisé dans le traitement des infections à VIH-1. Ce composé se forme lorsque le Tipranavir subit une glucuronidation, un processus au cours duquel l'acide glucuronique est ajouté à la molécule, ce qui augmente sa solubilité et facilite son excrétion de l'organisme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Tipranavir bêta-D-glucuronide implique généralement la glucuronidation du Tipranavir. Ce processus peut être réalisé en utilisant l'acide uridine 5'-diphospho-glucuronique (UDPGA) comme donneur de glucuronide et des enzymes uridine diphosphate-glucuronosyltransférase (UGT) comme catalyseurs . Les conditions de réaction comprennent souvent une solution aqueuse tamponnée à un pH approprié pour l'activité enzymatique, généralement autour de 7,4 .

Méthodes de production industrielle : La production industrielle du Tipranavir bêta-D-glucuronide peut impliquer la biocatalyse en utilisant des systèmes à cellules entières ou des enzymes isolées. L'utilisation d'enzymes UGT recombinantes exprimées dans des hôtes microbiens peut améliorer l'efficacité et le rendement du processus de glucuronidation . De plus, l'optimisation des conditions de réaction telles que la température, le pH et la concentration du substrat est cruciale pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le Tipranavir bêta-D-glucuronide subit principalement des réactions métaboliques de phase II, en particulier la glucuronidation. Ce processus implique l'addition de l'acide glucuronique au composé parent, le Tipranavir .

Réactifs et conditions courants : La réaction de glucuronidation nécessite l'UDPGA comme donneur de glucuronide et des enzymes UGT comme catalyseurs . La réaction est généralement effectuée dans une solution aqueuse tamponnée à un pH physiologique (autour de 7,4) et une température (37°C) .

Produits principaux : Le produit principal de la réaction de glucuronidation est le Tipranavir bêta-D-glucuronide lui-même. Ce composé est plus soluble dans l'eau que son composé parent, le Tipranavir, ce qui facilite son excrétion de l'organisme .

Applications de la recherche scientifique

Le Tipranavir bêta-D-glucuronide a plusieurs applications de recherche scientifique, en particulier dans les domaines de la pharmacologie et de la toxicologie. Il est utilisé pour étudier le métabolisme et l'excrétion du Tipranavir dans l'organisme . Il sert également de composé de référence dans le développement de méthodes analytiques pour détecter et quantifier le Tipranavir et ses métabolites dans des échantillons biologiques . Dans le domaine du développement de médicaments, la compréhension de la formation et du comportement des glucuronides comme le Tipranavir bêta-D-glucuronide est cruciale pour prédire les interactions médicamenteuses et optimiser les propriétés pharmacocinétiques .

Mécanisme d'action

Le mécanisme d'action du Tipranavir bêta-D-glucuronide implique son rôle en tant que métabolite du Tipranavir. Le Tipranavir lui-même est un inhibiteur de protéase non peptidique qui cible l'enzyme protéase du VIH-1, empêchant le clivage des polyprotéines virales et la formation de virions matures . La glucuronidation du Tipranavir pour former le Tipranavir bêta-D-glucuronide augmente la solubilité et l'excrétion du médicament, contribuant ainsi à son élimination de l'organisme .

Applications De Recherche Scientifique

Tipranavirbeta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of Tipranavir in the body . Additionally, it serves as a reference compound in the development of analytical methods for detecting and quantifying Tipranavir and its metabolites in biological samples . In the field of drug development, understanding the formation and behavior of glucuronides like this compound is crucial for predicting drug-drug interactions and optimizing pharmacokinetic properties .

Mécanisme D'action

The mechanism of action of Tipranavirbeta-D-Glucuronide involves its role as a metabolite of Tipranavir. Tipranavir itself is a non-peptidic protease inhibitor that targets the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and the formation of mature virions . The glucuronidation of Tipranavir to form this compound enhances the solubility and excretion of the drug, thereby aiding in its clearance from the body .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au Tipranavir bêta-D-glucuronide comprennent d'autres glucuronides formés à partir d'inhibiteurs de protéase utilisés dans le traitement du VIH, tels que le Darunavir bêta-D-glucuronide et l'Atazanavir bêta-D-glucuronide .

Unicité : Le Tipranavir bêta-D-glucuronide est unique en raison de sa formation à partir du Tipranavir, un inhibiteur de protéase non peptidique avec un profil de résistance distinct contre le VIH-1 . Contrairement aux autres inhibiteurs de protéase, le Tipranavir est efficace contre une large gamme de souches de VIH résistantes aux médicaments, ce qui rend son métabolite glucuronide particulièrement important dans le contexte du traitement du VIH multirésistant .

Propriétés

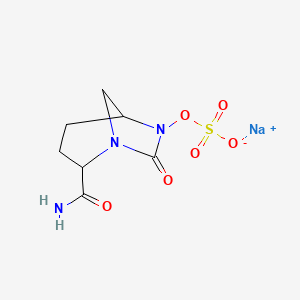

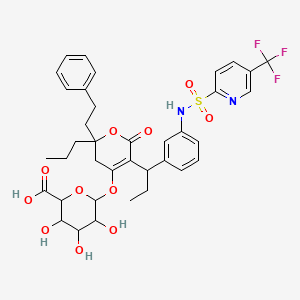

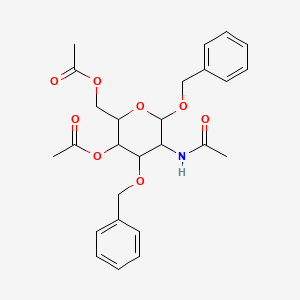

Formule moléculaire |

C37H41F3N2O11S |

|---|---|

Poids moléculaire |

778.8 g/mol |

Nom IUPAC |

3,4,5-trihydroxy-6-[[6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47) |

Clé InChI |

ODSCYUCOVFARRF-UHFFFAOYSA-N |

SMILES canonique |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)

![cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12286485.png)

![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)